4-(2,3-dichlorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-(2,3-dichlorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a dichlorobenzoyl group, a thienylmethyl group, and a pyrrole-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dichlorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the acylation of 2,3-dichlorobenzoyl chloride with N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dichlorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzoyl moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2,3-dichlorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-dichlorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-dichlorophenoxy)butyric acid
- 2-[2,3-dichloro-4-(5-hydroxythiophene-2-carbonyl)phenoxy]acetic acid
Uniqueness
4-(2,3-dichlorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(2,3-dichlorobenzoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c18-13-5-1-4-12(15(13)19)16(22)10-7-14(20-8-10)17(23)21-9-11-3-2-6-24-11/h1-8,20H,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKQJVBEZSNQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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